molecular formula C9H9ClF5N B2750762 (3-(Perfluoroethyl)phenyl)methanamine hydrochloride CAS No. 2172493-54-6

(3-(Perfluoroethyl)phenyl)methanamine hydrochloride

Cat. No.: B2750762
CAS No.: 2172493-54-6
M. Wt: 261.62
InChI Key: HIGVJMUNPQIUEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-(Perfluoroethyl)phenyl)methanamine hydrochloride: is an organic compound with the molecular formula C9H8F5N·HCl It is a derivative of phenylmethanamine, where the phenyl ring is substituted with a perfluoroethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(Perfluoroethyl)phenyl)methanamine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of (3-(Perfluoroethyl)phenyl)methanamine.

    Reaction with Hydrochloric Acid: The free base (3-(Perfluoroethyl)phenyl)methanamine is then reacted with hydrochloric acid to form the hydrochloride salt.

The reaction conditions often involve:

    Solvent: Common solvents include ethanol or methanol.

    Temperature: The reaction is usually carried out at room temperature.

    Purification: The product is purified by recrystallization from an appropriate solvent.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-scale Reactors: Using large-scale reactors to handle the synthesis.

    Continuous Flow Systems: Employing continuous flow systems to enhance efficiency and yield.

    Quality Control: Implementing rigorous quality control measures to ensure the purity and consistency of the product.

Chemical Reactions Analysis

Types of Reactions

(3-(Perfluoroethyl)phenyl)methanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The perfluoroethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

(3-(Perfluoroethyl)phenyl)methanamine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug synthesis.

    Industry: Utilized in the development of materials with unique properties due to the presence of the perfluoroethyl group.

Mechanism of Action

The mechanism of action of (3-(Perfluoroethyl)phenyl)methanamine hydrochloride involves:

    Molecular Targets: The compound can interact with various molecular targets, including enzymes and receptors.

    Pathways Involved: It may influence biochemical pathways by modulating the activity of specific proteins or enzymes.

Comparison with Similar Compounds

Similar Compounds

  • (3-(Trifluoromethyl)phenyl)methanamine hydrochloride
  • (3-(Pentafluoroethyl)phenyl)methanamine hydrochloride

Uniqueness

  • Perfluoroethyl Group : The presence of the perfluoroethyl group in (3-(Perfluoroethyl)phenyl)methanamine hydrochloride imparts unique chemical properties, such as increased stability and resistance to metabolic degradation, compared to similar compounds with different substituents.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

[3-(1,1,2,2,2-pentafluoroethyl)phenyl]methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F5N.ClH/c10-8(11,9(12,13)14)7-3-1-2-6(4-7)5-15;/h1-4H,5,15H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIGVJMUNPQIUEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(C(F)(F)F)(F)F)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClF5N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.